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molecular formula C20H25N3O4 B069151 Z-Eda-eda-Z CAS No. 160256-75-7

Z-Eda-eda-Z

Cat. No. B069151
M. Wt: 371.4 g/mol
InChI Key: DWPBEWIGNADCAX-UHFFFAOYSA-N
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Patent
US05514810

Procedure details

4.87 g (47.2 mmol) of 1,4,7-triazaheptane as well as 5 ml of triethylamine are dissolved in 100 ml of dichloroethane. The solution of 15.22 g (94.4 mmol) of cyanobenzyl formate in 200 ml of dichloromethane is instilled in this solution within 3 hours. It is allowed to stir for 2 more days at room temperature, then evaporated to dryness in a vacuum, taken up in diethyl ether and washed with sodium bicarbonate solution. The ether solution is dried on sodium sulfate and evaporated to dryness in a vacuum. The residue is crystallized from a little ethanol. The title compound crystallizes into white needles. Yield: 11.46 g (65.7% of theory) Melting point: 73°-75° C. Elementary analysis: Cld: C 64.67 H 6.78 N 11.31 Fnd: C 64.82 H 6.64 N 11.28
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cyanobenzyl formate
Quantity
15.22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7].C(N([CH2:13][CH3:14])CC)C.[CH:15]([O:17][CH:18](C#N)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16]>ClC(Cl)C.ClCCl>[CH2:18]([O:17][C:15]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][C:15]([O:17][CH2:18][C:14]1[CH:13]=[CH:21][CH:20]=[CH:19][CH:24]=1)=[O:16])=[O:16])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
NCCNCCN
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
cyanobenzyl formate
Quantity
15.22 g
Type
reactant
Smiles
C(=O)OC(C1=CC=CC=C1)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 more days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a vacuum
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from a little ethanol
CUSTOM
Type
CUSTOM
Details
The title compound crystallizes into white needles

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NCCNCCNC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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